molecular formula C8H6N4O8S6 B15196396 5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide) CAS No. 64729-07-3

5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide)

Cat. No.: B15196396
CAS No.: 64729-07-3
M. Wt: 478.6 g/mol
InChI Key: TYQRQKLOWNBWFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 273793 typically involves the reaction of thiophene derivatives with sulfonamide groups under controlled conditions. One common method includes the nitration of thiophene followed by the introduction of sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of NSC 273793 may involve large-scale nitration and sulfonation processes. These methods are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of NSC 273793.

Chemical Reactions Analysis

Types of Reactions

NSC 273793 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under varying conditions of temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

NSC 273793 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The primary mechanism of action of NSC 273793 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 273793 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.

    NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.

    NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.

Uniqueness

NSC 273793 stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer research and drug development .

Properties

CAS No.

64729-07-3

Molecular Formula

C8H6N4O8S6

Molecular Weight

478.6 g/mol

IUPAC Name

4-nitro-5-[(3-nitro-5-sulfamoylthiophen-2-yl)disulfanyl]thiophene-2-sulfonamide

InChI

InChI=1S/C8H6N4O8S6/c9-25(17,18)5-1-3(11(13)14)7(21-5)23-24-8-4(12(15)16)2-6(22-8)26(10,19)20/h1-2H,(H2,9,17,18)(H2,10,19,20)

InChI Key

TYQRQKLOWNBWFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])SSC2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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